4-(bromomethyl)morpholine
Description
Significance of Morpholine (B109124) Scaffolds in Chemical Research
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug discovery. guidechem.combldpharm.com Its prevalence in a multitude of approved and experimental drugs underscores its status as a "privileged structure." guidechem.comcalpaclab.com This distinction is attributed to its favorable physicochemical, biological, and metabolic properties. guidechem.com The presence of the morpholine moiety can enhance crucial pharmacokinetic characteristics of a molecule, such as solubility and bioavailability, which are critical for drug absorption and efficacy. researchgate.net
The unique structure of morpholine, with its chair-like conformation, allows it to interact with biological targets through various mechanisms, including hydrogen bonding and electrostatic interactions. researchgate.net The nitrogen atom acts as a base, while the oxygen atom contributes to the molecule's polarity. researchgate.net This dual nature enables chemists to fine-tune the biological activity of a lead compound by modifying substituents on the morpholine ring, leading to increased potency and selectivity. researchgate.net Consequently, morpholine derivatives have demonstrated a broad spectrum of pharmacological activities, finding applications as anticancer, anti-inflammatory, and antimicrobial agents. aksci.comsigmaaldrich.com
Role of Bromomethyl Functionality in Synthetic Strategies
The bromomethyl group (-CH2Br) is a highly valuable functional group in the toolkit of synthetic organic chemists. Its utility stems from the fact that the bromine atom is an excellent leaving group, making the bromomethyl moiety highly reactive towards nucleophilic substitution reactions. cymitquimica.comlocalpharmaguide.com This reactivity allows for the facile introduction of the rest of the molecule to a wide variety of substrates, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
This functional group is a key player in alkylation reactions, where it serves to connect different molecular fragments. cymitquimica.com The strategic incorporation of a bromomethyl group into a molecule transforms it into a versatile intermediate, ready for further chemical elaboration. localpharmaguide.com This reactivity is fundamental in the construction of more complex molecules from simpler precursors. The ability to participate in a wide range of coupling reactions further enhances its synthetic utility, making it a staple in multistep synthetic sequences.
Overview of 4-(bromomethyl)morpholine as a Key Building Block
This compound, with the chemical formula C5H10BrNO, synergistically combines the advantageous properties of the morpholine scaffold with the synthetic versatility of the bromomethyl group. cymitquimica.com This combination renders it a key building block in organic synthesis, particularly in the development of pharmaceuticals and materials. cymitquimica.com The morpholine ring provides a desirable structural and pharmacophoric element, while the reactive bromomethyl group serves as a convenient anchor point for chemical modification. cymitquimica.com
The synthesis of this compound can be achieved through methods such as the bromination of morpholine or the reaction of morpholine with formaldehyde (B43269) and hydrobromic acid. cymitquimica.com Once formed, it can undergo a variety of chemical transformations. The bromine atom can be readily displaced by a wide range of nucleophiles, allowing for the attachment of diverse molecular fragments. cymitquimica.com This reactivity facilitates its use as an intermediate in the synthesis of more complex molecules with potential biological activity, including analgesics and antimicrobial agents. cymitquimica.com The compound can also react with acids to form morpholinium salts. cymitquimica.com
Below is a table summarizing some of the key chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 35278-97-8 | guidechem.comcymitquimica.com |
| Molecular Formula | C5H10BrNO | guidechem.comcymitquimica.com |
| Molecular Weight | 180.04 g/mol | cymitquimica.com |
| IUPAC Name | This compound | guidechem.com |
| Canonical SMILES | C1COCCN1CBr | cymitquimica.com |
| InChI Key | ZPICIKUVCJZBLN-UHFFFAOYSA-N | guidechem.com |
Compound Names Table
Structure
3D Structure
Properties
CAS No. |
35278-97-8 |
|---|---|
Molecular Formula |
C5H10BrNO |
Molecular Weight |
180.04 g/mol |
IUPAC Name |
4-(bromomethyl)morpholine |
InChI |
InChI=1S/C5H10BrNO/c6-5-7-1-3-8-4-2-7/h1-5H2 |
InChI Key |
ZPICIKUVCJZBLN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CBr |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromomethyl Morpholine and Analogous Bromomethyl Morpholines
Catalytic Strategies in the Preparation of Bromomethylated Morpholines
The use of catalysts in the synthesis of bromomethylated morpholines offers significant advantages, including milder reaction conditions, improved yields, and greater control over selectivity compared to traditional stoichiometric methods. Both transition metals and small organic molecules have been effectively employed as catalysts in these transformations.
Transition Metal-Catalyzed Methods
Transition metal catalysis has become an indispensable tool in organic synthesis, and its application to the formation of morpholine (B109124) derivatives is an active area of research. While direct transition metal-catalyzed bromomethylation of the morpholine nitrogen is not the most common route, related C-H activation and cross-coupling strategies on substituted morpholines are of significant interest.
For instance, copper-catalyzed C-H halogenation presents a potential pathway. beilstein-journals.org Although not a direct synthesis of 4-(bromomethyl)morpholine, the principles of copper-catalyzed C-H bromination of arenes could be conceptually applied to precursors of N-aryl morpholines. beilstein-journals.org These reactions often utilize a copper(I) or copper(II) salt as the catalyst in the presence of a suitable bromine source. The proposed mechanism for arene bromination involves the generation of a reactive bromine species or a substrate-catalyst complex that facilitates the regioselective introduction of a bromine atom. beilstein-journals.org
Ruthenium and palladium catalysts are also prominent in the synthesis of the morpholine core structure itself. organic-chemistry.orgresearchgate.netmdpi.com For example, palladium-catalyzed intramolecular cyclization reactions of appropriately substituted amino alcohols are a powerful method for constructing the morpholine ring. organic-chemistry.org Subsequent functionalization of the nitrogen atom would then be required to introduce the bromomethyl group.
A hypothetical transition metal-catalyzed approach to a precursor of this compound could involve the C-H functionalization of an N-methylmorpholine derivative. For example, N-methylmorpholine N-oxide (NMO) is a well-known co-oxidant in transition metal-catalyzed reactions, such as those involving osmium tetroxide or tetrapropylammonium (B79313) perruthenate (TPAP). organic-chemistry.orgwikipedia.orgatamankimya.com While typically used for oxidation, the interaction of NMO with transition metals highlights the potential for activating the N-methyl group for further transformations, including halogenation.
| Catalyst System | Substrate Type (Analogous) | Reaction Type | Potential Application to Bromomethyl Morpholines |
| Copper(I)/Copper(II) | Arenes, Phenols | C-H Bromination | Synthesis of N-(bromoaryl)morpholine precursors |
| Palladium(0)/Palladium(II) | Alkenyl amino alcohols | Intramolecular Cyclization | Core morpholine ring synthesis prior to N-functionalization |
| Ruthenium Complexes | Aminoalkynes | Asymmetric Transfer Hydrogenation | Enantioselective synthesis of chiral morpholine scaffolds |
Organocatalytic Approaches
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. For the preparation of chiral bromomethyl morpholine derivatives, organocatalysis offers a promising avenue.
Research has demonstrated the use of organocatalysts in the enantioselective synthesis of C2-functionalized morpholines. nih.gov These methods often involve the activation of an aldehyde substrate by a chiral amine catalyst (e.g., a proline derivative) to form an enamine, which then reacts with an electrophile. While direct organocatalytic N-bromomethylation is not a standard procedure, the synthesis of a chiral morpholine core via organocatalysis, followed by the introduction of the bromomethyl group, is a viable strategy.
For example, an organocatalytic, enantioselective chlorination of an aldehyde can be followed by a reductive amination with an amino alcohol to construct the chiral morpholine ring. nih.gov Subsequent N-alkylation with a bromomethylating agent would yield the target chiral this compound derivative. This multi-step approach allows for precise control over the stereochemistry of the final product.
| Organocatalyst Type | Reaction Type | Application to Bromomethyl Morpholine Synthesis | Key Advantage |
| Chiral Amines (e.g., Proline derivatives) | Enantioselective α-functionalization of aldehydes | Synthesis of chiral morpholine precursors | High enantioselectivity |
| Chiral Phosphoric Acids | Asymmetric cyclization reactions | Construction of the chiral morpholine ring | Mild reaction conditions |
Modern Synthetic Techniques for Enhanced Efficiency
To address the demand for more sustainable and efficient chemical processes, modern synthetic techniques such as microwave-assisted synthesis and continuous flow chemistry are being increasingly adopted for the preparation of heterocyclic compounds, including morpholine derivatives.
Microwave-Assisted Synthesis of Bromomethyl Morpholine Derivatives
Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat reactants, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles compared to conventional heating methods. univpancasila.ac.idresearchgate.net
The synthesis of various morpholine derivatives has been shown to be amenable to microwave-assisted conditions. dergipark.org.trmdpi.com For the synthesis of this compound, a key step such as the N-alkylation of morpholine with a suitable bromomethylating agent could be significantly accelerated under microwave irradiation. For instance, the reaction of morpholine with dibromomethane (B42720) or paraformaldehyde and HBr could potentially be optimized using this technique.
Studies on the microwave-assisted synthesis of related structures, such as benzotriazole (B28993) derivatives, have demonstrated that reactions that take several hours under conventional heating can be completed in minutes with higher yields using a microwave reactor. researchgate.net This efficiency is attributed to the direct and uniform heating of the reaction mixture, which can lead to higher reaction rates and fewer side products. univpancasila.ac.id
| Reaction Type | Conventional Method Time | Microwave Method Time | Yield Improvement |
| N-Alkylation (Analogous) | Hours | Minutes | Often significant |
| Chalcone (B49325) Synthesis (Morpholine-based) | 2-6 hours | 5-15 minutes | Comparable to higher yields |
Continuous Flow Synthesis Protocols
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and reactors. This technology offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and seamless scalability. nih.govmdpi.com
The synthesis of morpholines and related heterocycles has been successfully adapted to continuous flow systems. organic-chemistry.orgnih.govresearchgate.net A photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents has been developed for the scalable synthesis of substituted morpholines under continuous flow conditions. organic-chemistry.orgnih.gov This process utilizes an inexpensive organic photocatalyst and a Lewis acid additive.
A potential continuous flow protocol for the synthesis of this compound could involve the initial formation of the morpholine ring in one reactor module, followed by in-line purification and subsequent N-bromomethylation in a second reactor. This integrated approach would minimize manual handling and allow for the on-demand production of the target compound. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivity.
| Flow Chemistry Advantage | Application to Bromomethyl Morpholine Synthesis |
| Enhanced Safety | Better control over exothermic reactions and handling of hazardous reagents. |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. |
| Process Automation | Reduced manual intervention and improved reproducibility. |
| Integration of Steps | Potential for multi-step synthesis in a single, continuous operation. |
Reactivity Profile and Mechanistic Investigations of the 4 Bromomethyl Morpholine Moiety
Nucleophilic Substitution Reactions of the Bromomethyl Group
The carbon-bromine bond in 4-(bromomethyl)morpholine is polarized, with the carbon atom bearing a partial positive charge, making it an excellent electrophile. Consequently, it readily undergoes bimolecular nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. rsc.org This reaction proceeds via a single, concerted step where the incoming nucleophile attacks the electrophilic carbon, and the bromide ion departs as the leaving group. msu.edu The SN2 mechanism is favored for primary alkyl halides like this compound due to the low steric hindrance around the reaction center.
Oxygen-containing nucleophiles, such as alcohols, phenols, and carboxylates, can react with this compound to form ethers and esters, respectively. Under basic conditions, alcohols are deprotonated to form more potent alkoxide nucleophiles, which readily displace the bromide ion. Similarly, carboxylic acids can be converted to their conjugate bases (carboxylates) to facilitate the formation of ester linkages. These reactions are typically conducted in the presence of a non-nucleophilic base to neutralize the HBr byproduct.
Reaction with Alkoxides/Phenoxides: Forms 4-((alkoxy)methyl)morpholine or 4-((phenoxy)methyl)morpholine.
Reaction with Carboxylates: Yields morpholin-4-ylmethyl esters.
| Nucleophile | Reagent Example | Product Type | General Conditions |
| Alkoxide | Sodium ethoxide | Ether | Polar aprotic solvent (e.g., DMF, DMSO) |
| Phenoxide | Sodium phenoxide | Aryl Ether | Polar aprotic solvent |
| Carboxylate | Sodium acetate | Ester | Polar aprotic solvent |
Nitrogen nucleophiles, including ammonia, primary and secondary amines, and azides, react efficiently with this compound. These reactions provide a straightforward route to various nitrogen-containing morpholine (B109124) derivatives. The reaction with primary or secondary amines yields secondary or tertiary amines, respectively. The use of excess amine is common to neutralize the hydrogen bromide formed during the reaction and to prevent further alkylation of the product. The azide ion (N₃⁻) is also a potent nucleophile, leading to the formation of 4-(azidomethyl)morpholine, a useful intermediate for further functionalization, such as reduction to an amine or participation in click chemistry.
| Nucleophile | Reagent Example | Product Type | General Conditions |
| Amine (Primary) | Ethylamine | Secondary Amine | Excess amine or non-nucleophilic base |
| Amine (Secondary) | Diethylamine | Tertiary Amine | Excess amine or non-nucleophilic base |
| Azide | Sodium azide | Azide | DMF or DMSO, room temperature |
Sulfur-based nucleophiles are particularly effective in SN2 reactions due to the high polarizability and nucleophilicity of sulfur. libretexts.orgmsu.edu Thiols can be converted to their corresponding thiolate anions using a base, significantly enhancing their nucleophilicity. These thiolates react rapidly with this compound to form thioethers (sulfides). This reaction is generally high-yielding and is a common method for forming carbon-sulfur bonds. msu.edu Other sulfur nucleophiles, such as thiocyanate and thioacetate, also participate in these substitution reactions to yield the corresponding substituted products.
| Nucleophile | Reagent Example | Product Type | General Conditions |
| Thiolate | Sodium thiophenoxide | Thioether (Sulfide) | Ethanol or DMF |
| Thiocyanate | Potassium thiocyanate | Thiocyanate | Acetone or Ethanol |
| Thioacetate | Potassium thioacetate | Thioester | Polar aprotic solvent |
The formation of new carbon-carbon bonds can be achieved by reacting this compound with various carbon nucleophiles. nih.gov Cyanide ions, for instance, react to produce 2-(morpholin-4-yl)acetonitrile. Enolates derived from ketones, esters, or other carbonyl compounds can also act as carbon nucleophiles, leading to the formation of α-alkylated carbonyl compounds. While strong, basic organometallic reagents like Grignard or organolithium reagents can act as nucleophiles, they may also promote competing elimination reactions. Softer carbon nucleophiles, such as organocuprates or acetylides, are often preferred for substitution with primary halides to minimize side reactions.
| Nucleophile | Reagent Example | Product Type | General Conditions |
| Cyanide | Sodium cyanide | Nitrile | DMSO or DMF |
| Enolate | Sodium salt of diethyl malonate | α-Alkylated ester | THF or DMF |
| Acetylide | Sodium acetylide | Alkyne | Liquid ammonia or polar aprotic solvent |
Elimination Reactions Involving the Bromomethyl Group
In addition to substitution, this compound can undergo elimination reactions, typically via the E2 (bimolecular elimination) mechanism. masterorganicchemistry.com This pathway is competitive with the SN2 reaction and is favored by the use of strong, sterically hindered bases. msu.edu The E2 reaction is a concerted process where the base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group, leading to the formation of a double bond and the expulsion of the bromide ion. libretexts.org
For this compound, the beta-protons are located on the morpholine ring carbons adjacent to the nitrogen atom. Abstraction of one of these protons by a bulky base, such as potassium tert-butoxide, would lead to the formation of 4-methylene-morpholinium bromide, which would likely exist in equilibrium with its corresponding enamine, 1,4-oxazine, tetrahydro-.
Competition between SN2 and E2:
Base/Nucleophile: Strong, non-bulky bases/good nucleophiles (e.g., OH⁻, OEt⁻) favor SN2. Strong, bulky bases (e.g., t-BuOK) favor E2. msu.edu
Temperature: Higher temperatures generally favor elimination over substitution. masterorganicchemistry.com
| Reaction Type | Favored By | Base Example | Typical Product |
| SN2 (Substitution) | Strong, non-bulky nucleophiles | Sodium ethoxide | 4-(ethoxymethyl)morpholine |
| E2 (Elimination) | Strong, bulky bases | Potassium tert-butoxide | Tetrahydro-1,4-oxazine |
Cross-Coupling Chemistry Facilitated by the Bromomethyl Moiety
While traditional palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira typically employ aryl or vinyl halides, the bromomethyl group can participate in related transformations. beilstein-journals.org Although not a standard substrate for oxidative addition to Pd(0) in the same manner as sp²-hybridized halides, alkyl halides can undergo cross-coupling under specific catalytic conditions, often involving different mechanistic pathways such as radical processes or modified catalytic cycles.
For instance, Kumada or Negishi-type couplings, which involve organomagnesium or organozinc reagents, can be effective for coupling with primary alkyl halides. The Suzuki reaction, which utilizes organoboron compounds, has also been adapted for use with certain alkyl halides. mdpi.com These reactions would allow for the direct coupling of the morpholinomethyl group with various aryl, vinyl, or alkynyl fragments, significantly expanding its synthetic utility.
Potential Cross-Coupling Reactions:
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd catalyst with specific ligands (e.g., phosphines) | 4-Benzylmorpholine derivatives |
| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalysis | 4-(Prop-2-yn-1-yl)morpholine derivatives |
| Kumada Coupling | Grignard reagent (Ar-MgBr) | Pd or Ni catalyst | 4-Benzylmorpholine derivatives |
These reactions represent advanced applications and often require careful optimization of catalysts, ligands, and reaction conditions to achieve good yields and selectivity with an alkyl halide substrate like this compound.
Other Transition Metal-Mediated Transformations
Beyond palladium, other transition metals are effective in mediating transformations involving the this compound moiety. Nickel and copper catalysts, in particular, have been employed in cross-coupling reactions.
Nickel-Catalyzed Reactions: Nickel catalysts are often a more economical alternative to palladium and can exhibit unique reactivity. Nickel-catalyzed cross-coupling reactions of this compound with organozinc reagents (Negishi coupling) or Grignard reagents (Kumada coupling) could provide access to a range of substituted morpholine derivatives. These reactions typically proceed through a catalytic cycle analogous to that of palladium, involving oxidative addition, transmetalation, and reductive elimination.
Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, are particularly useful for the formation of carbon-heteroatom bonds. This compound can serve as an electrophile in copper-catalyzed N- or O-alkylation reactions with amines, phenols, or alcohols. These reactions often require the use of a base and are typically carried out at elevated temperatures.
| Metal Catalyst | Reaction Type | Coupling Partner | Typical Conditions |
| Nickel | Negishi Coupling | Organozinc reagent | Anhydrous solvent (e.g., THF, DMF) |
| Nickel | Kumada Coupling | Grignard reagent | Anhydrous solvent (e.g., THF, ether) |
| Copper | Ullmann-type C-N/C-O Coupling | Amine, Phenol, Alcohol | Base (e.g., K2CO3, Cs2CO3), high temperature |
Intramolecular Cyclization and Annulation Processes
The inherent reactivity of the bromomethyl group in conjunction with the nucleophilic nitrogen atom of the morpholine ring makes this compound derivatives suitable substrates for intramolecular cyclization and annulation reactions, leading to the formation of fused or bridged heterocyclic systems.
A noteworthy example is the diastereoselective construction of bromomethyl morpholines through a palladaelectro-catalyzed alkoxybromination of unactivated alkenes researchgate.net. This process involves an intramolecular cyclization where a tethered alcohol attacks the alkene, which is activated by a palladium catalyst, followed by the introduction of a bromine atom. While this specific example leads to the formation of the bromomethyl morpholine ring itself, it highlights the potential for intramolecular reactions involving this moiety.
In principle, a suitably substituted derivative of this compound, where a nucleophile is tethered to the morpholine ring, could undergo intramolecular cyclization. For instance, a molecule containing a hydroxyl or amino group at an appropriate position could cyclize onto the bromomethyl carbon, displacing the bromide and forming a new ring. Such reactions can be promoted by a base or, in some cases, by a transition metal catalyst that facilitates the cyclization process.
| Reaction Type | Key Feature | Potential Product |
| Intramolecular Alkylation | Nucleophilic attack on the bromomethyl group | Fused or bridged heterocyclic systems |
| Palladaelectro-catalyzed Alkoxybromination | Intramolecular attack of an alcohol on a palladium-activated alkene | Substituted bromomethyl morpholines |
Radical Reactions Involving Bromomethyl Species
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, allowing the compound to participate in a variety of radical reactions. These reactions can be initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or through photoredox catalysis.
Atom Transfer Radical Addition (ATRA): In ATRA reactions, a radical is generated from this compound, which then adds to an alkene or alkyne. The resulting radical intermediate can then abstract a bromine atom from another molecule of this compound to propagate the radical chain and form the addition product.
Radical Cyclizations: Derivatives of this compound containing an unsaturated moiety (e.g., an alkene or alkyne) can undergo intramolecular radical cyclization. Upon generation of the radical at the bromomethyl carbon, it can add to the unsaturated bond within the same molecule, leading to the formation of a cyclic product. These cyclizations are often highly regioselective, following Baldwin's rules.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. In this context, a photocatalyst, upon excitation by light, can induce the single-electron reduction of this compound to generate the corresponding radical. This radical can then engage in various synthetic transformations, including cross-coupling reactions and addition to multiple bonds.
| Reaction Type | Initiation Method | Key Transformation |
| Atom Transfer Radical Addition (ATRA) | Radical initiator (e.g., AIBN), heat | Addition of the morpholinomethyl group across a multiple bond |
| Intramolecular Radical Cyclization | Radical initiator, photoredox catalysis | Formation of cyclic structures |
| Photoredox-Catalyzed Reactions | Visible light, photocatalyst | Generation of the morpholinomethyl radical for various transformations |
Strategic Applications of 4 Bromomethyl Morpholine As a Versatile Chemical Building Block
Construction of Novel Substituted Morpholine (B109124) Derivatives
4-(bromomethyl)morpholine serves as an excellent electrophilic precursor for the synthesis of a variety of N-substituted morpholine derivatives. The carbon-bromine bond is readily susceptible to nucleophilic attack, enabling the introduction of a wide array of functional groups at the methylene (B1212753) bridge. This reactivity is fundamental to the generation of novel molecules with tailored properties.
The reaction of this compound with various nucleophiles, such as amines, thiols, and alcohols, leads to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. For instance, its reaction with primary or secondary amines yields N,N'-disubstituted aminomethylmorpholine derivatives. Similarly, treatment with thiols or alkoxides results in the corresponding thioethers and ethers. These straightforward nucleophilic substitution reactions provide a reliable method for diversifying the morpholine scaffold. nih.gov
A key advantage of using this compound is the ability to introduce the morpholine moiety into larger, more complex molecules. This is particularly valuable in medicinal chemistry, where the morpholine ring is often incorporated to improve the pharmacokinetic profile of a drug candidate. researchgate.net The facile nature of these substitution reactions allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reagent Example | Product Type |
| Amine | Diethylamine | 4-((diethylamino)methyl)morpholine |
| Thiol | Thiophenol | 4-((phenylthio)methyl)morpholine |
| Alcohol | Sodium ethoxide | 4-(ethoxymethyl)morpholine |
| Carboxylate | Sodium acetate | (4-morpholinomethyl) acetate |
Synthesis of Fused and Bridged Heterocyclic Systems Containing the Morpholine Ring
The reactivity of this compound extends beyond simple substitution reactions, enabling its use in the construction of more complex fused and bridged heterocyclic systems. These intricate structures are of significant interest in drug discovery due to their conformational rigidity and novel three-dimensional shapes. researchgate.net
In the synthesis of fused heterocycles, this compound can act as a key intermediate. For example, it can be used to alkylate a nucleophilic center on another heterocyclic ring, followed by an intramolecular cyclization to form a new fused ring system. This strategy allows for the creation of novel polycyclic scaffolds that incorporate the morpholine motif. nih.govairo.co.in The specific reaction pathways and resulting ring systems are dependent on the nature of the reacting partner and the reaction conditions employed. acdlabs.com
Bridged heterocyclic systems containing the morpholine ring can also be accessed using this compound as a starting material or key intermediate. rsc.org The synthesis of such compounds often involves multi-step sequences where the bromomethyl group is used to form a crucial bond that creates the bridged architecture. These syntheses can be challenging but provide access to unique and conformationally constrained molecules. nih.gov
Integration into Complex Molecular Architectures for Structural Diversification
The ability to easily introduce the morpholinomethyl group makes this compound a valuable tool for the structural diversification of complex molecular architectures. nih.gov In the context of diversity-oriented synthesis (DOS), this building block can be used to append the morpholine moiety to a variety of molecular scaffolds, thereby generating libraries of compounds with diverse three-dimensional structures. researchgate.net
The incorporation of the morpholine ring can significantly impact the biological activity and physicochemical properties of a molecule. researchgate.net Its presence can enhance aqueous solubility, improve metabolic stability, and provide a handle for further functionalization. researchgate.net By reacting this compound with complex substrates containing suitable nucleophilic sites, chemists can systematically modify a lead compound to optimize its properties.
Precursor Role in the Development of Chemical Scaffolds for Synthetic Exploration
Beyond its direct incorporation into target molecules, this compound plays a crucial role as a precursor in the development of novel chemical scaffolds for synthetic exploration. These scaffolds serve as starting points for the synthesis of a wide range of compounds with potential applications in various fields, including medicinal chemistry and materials science. researchgate.net
The morpholine moiety is a common feature in ligands designed for a variety of biological targets. researchgate.net this compound can be used to synthesize scaffolds that are then elaborated into potent and selective ligands. For instance, the morpholinomethyl group can be introduced into a core structure, which is subsequently modified to create a library of potential ligands. The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding interactions with biological targets, contributing to binding affinity and selectivity. bohrium.com
This compound and its derivatives are valuable intermediates in advanced organic synthesis. researchgate.net The reactivity of the bromomethyl group can be harnessed in a variety of transformations, including cross-coupling reactions, to construct complex carbon skeletons. For example, after conversion to an organometallic reagent, the morpholinomethyl group can be coupled with various electrophiles. This versatility allows for the integration of the morpholine moiety into a wide range of synthetic routes, facilitating the preparation of complex target molecules.
Analytical and Spectroscopic Characterization Methodologies for 4 Bromomethyl Morpholine and Its Derived Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-(bromomethyl)morpholine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For morpholine (B109124) derivatives, NMR is crucial for confirming the integrity of the morpholine ring and identifying the nature and position of substituents.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of N-substituted morpholines, the spectrum typically shows characteristic signals for the methylene (B1212753) protons of the morpholine ring. The protons on the carbons adjacent to the oxygen atom (-O-CH₂-) are deshielded and generally appear as a triplet in the range of δ 3.6-3.8 ppm. The protons on the carbons adjacent to the nitrogen atom (-N-CH₂-) are slightly less deshielded and typically resonate as a triplet around δ 2.5-2.8 ppm.
For this compound, a key diagnostic signal is the singlet corresponding to the bromomethyl (-CH₂Br) protons. Due to the electronegativity of the adjacent nitrogen and bromine atoms, this singlet is expected to appear in a downfield region, typically between δ 3.0 and 4.0 ppm. The integration of these signals confirms the ratio of protons in the molecule, providing further structural validation.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₂-Br | 3.0 - 4.0 | Singlet |
| -N-CH₂- | 2.5 - 2.8 | Triplet |
| -O-CH₂- | 3.6 - 3.8 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In this compound, three distinct carbon signals are expected. The two carbons of the morpholine ring adjacent to the oxygen atom (-O-CH₂-) typically appear in the range of δ 65-70 ppm. The two carbons adjacent to the nitrogen atom (-N-CH₂-) are found slightly upfield, generally between δ 50-55 ppm. The carbon of the bromomethyl group (-CH₂Br) is also expected in this region, with its exact chemical shift influenced by the neighboring nitrogen and bromine atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH₂-Br | 50 - 60 |
| -N-CH₂- | 50 - 55 |
| -O-CH₂- | 65 - 70 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for more complex derivatives of this compound.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For a this compound derivative, COSY would show correlations between the protons on adjacent carbons in the morpholine ring, confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the proton signals of the -N-CH₂- groups would show a cross-peak with the corresponding carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This can be used to confirm the attachment of substituents to the morpholine ring. For example, the protons of the bromomethyl group would show a correlation to the carbons of the morpholine ring adjacent to the nitrogen atom. The application of these 2D NMR techniques is essential for the structural verification of novel compounds derived from this compound nih.gov.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives will display characteristic absorption bands.
Key vibrational modes for N-substituted morpholines include:
C-H stretching: Aliphatic C-H stretching vibrations from the methylene groups of the morpholine ring are typically observed in the 2850-3000 cm⁻¹ region.
C-O stretching: A strong, characteristic C-O-C stretching band for the ether linkage in the morpholine ring is expected around 1115 cm⁻¹.
C-N stretching: The C-N stretching vibration of the tertiary amine within the morpholine ring usually appears in the 1000-1250 cm⁻¹ range.
C-Br stretching: The presence of the bromomethyl group will give rise to a C-Br stretching vibration, which is typically found in the fingerprint region of the spectrum, between 500 and 700 cm⁻¹.
The analysis of these characteristic bands provides confirmatory evidence for the presence of the morpholine ring and the bromomethyl substituent.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (aliphatic) | 2850 - 3000 | Medium-Strong |
| C-O-C (ether) | ~1115 | Strong |
| C-N (tertiary amine) | 1000 - 1250 | Medium |
| C-Br | 500 - 700 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and can offer structural insights through the analysis of fragmentation patterns.
For this compound (C₅H₁₀BrNO), the molecular ion peak [M]⁺ would be expected at m/z 180 (for ⁷⁹Br) and 182 (for ⁸¹Br) in approximately a 1:1 ratio, which is characteristic of a monobrominated compound.
Common fragmentation pathways for N-substituted morpholines involve the cleavage of the morpholine ring. A characteristic fragment is often observed at m/z 57, corresponding to the [C₃H₅O]⁺ ion, and another at m/z 86, corresponding to the loss of a substituent from the nitrogen atom, resulting in the morpholinium ion. The fragmentation of this compound would also be expected to show the loss of the bromine atom ([M-Br]⁺) or the entire bromomethyl group ([M-CH₂Br]⁺).
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule and its fragments. For this compound and its derivatives, HRMS is used to confirm the elemental composition, distinguishing it from other compounds with the same nominal mass. For example, HRMS can confirm the presence of one bromine, one nitrogen, and one oxygen atom in the molecular formula, providing unequivocal identification of the compound. This technique is particularly vital in the characterization of novel synthesized derivatives to ensure the correct chemical structure nih.gov.
X-ray Crystallography for Solid-State Structural Determination
Research on morpholine-containing derivatives has demonstrated the utility of X-ray diffraction in confirming molecular geometries. For instance, in the structure of (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one, X-ray analysis revealed specific bond lengths, such as the N1–C9 bond at 1.338(2) Å, and confirmed the morpholine ring's conformation. mdpi.com Similarly, the analysis of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide confirmed that the morpholine ring adopts a stable chair conformation. nih.gov This chair form is a common low-energy state for the morpholine ring in crystalline structures.
Furthermore, crystallographic studies illuminate the supramolecular architecture, detailing how molecules are arranged in the crystal lattice through intermolecular interactions like hydrogen bonding. In the crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide, molecules are linked into chains along the nih.gov direction via N—H⋯O hydrogen bonds. nih.gov The study of alectinib hydrochloride, a complex pharmaceutical containing a morpholinyl group, utilized powder X-ray diffraction (XRD) data to determine its crystal structure, showing how the cation and anion form infinite chains through Cl···H(N) bonds. mdpi.com
Detailed crystallographic data from studies on various morpholine derivatives are summarized below, showcasing the precise structural parameters that can be obtained.
| Compound Name | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|
| 4-{2-[5-(4-Fluoro-phenyl)- nih.govnih.govoxadiazol-2-ylsulfanyl]-ethyl}-morpholine | Monoclinic | P21/c | a = 13.0734(4) Å b = 11.4788(4) Å c = 9.7771(3) Å | researchgate.net |
| (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one | Orthorhombic | P212121 | a = 5.8646(2) Å b = 11.3989(5) Å c = 18.2585(7) Å | mdpi.com |
| Alectinib Hydrochloride (Form I) | Monoclinic | P21/c | a = 15.116(2) Å b = 15.393(2) Å c = 12.879(1) Å β = 108.99(1)° | mdpi.com |
| N-(Phosphonomethyl)glycine (Glyphosate) | Monoclinic | P21/c | a = 8.682(5) Å b = 7.973(8) Å c = 9.875(5) Å β = 105.74(4)° | scispace.com |
Chromatographic Methods for Purification and Purity Assessment
Chromatography is a fundamental technique for the separation, identification, and purification of individual components from a mixture. For the analysis of this compound and its derivatives, chromatographic methods are essential for monitoring reaction progress, isolating final products, and assessing sample purity. The choice of method, such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC), depends on the volatility and polarity of the analyte.
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the molecular mass detection capabilities of mass spectrometry. thermofisher.com This hybrid technique is particularly valuable for the analysis of non-volatile or thermally unstable compounds, which includes many derivatives of this compound. In the context of these compounds, LC-MS is used for purity assessment, impurity profiling, and quantitative analysis.
While specific LC-MS methods for this compound itself are not extensively detailed in the literature, validated methods for the parent compound, morpholine, provide a clear framework for the analytical approach. The analysis of morpholine is challenging due to its high polarity and low molecular weight, often requiring specialized chromatographic conditions. Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently employed for such polar compounds. nih.gov
An established method for determining morpholine residues in fruit commodities utilizes HILIC with electrospray ionization and tandem mass spectrometry (HILIC-ESI-MS/MS). nih.gov This approach demonstrates high sensitivity and selectivity. The method validation includes parameters such as recovery rates, limit of quantitation (LOQ), and method detection limit (MDL), which are critical for ensuring the reliability of the analytical results. nih.gov Another highly sensitive method for morpholine residue analysis in apples also employed ultra-performance liquid chromatography tandem mass spectrophotometry (UPLC-MS/MS), achieving a low limit of detection (LOD) and high recovery rates. ump.edu.my
These methodologies highlight the key parameters that would be considered when developing and validating an LC-MS method for a derivative of this compound.
| Parameter | Method 1: Morpholine in Fruit Commodities | Method 2: Morpholine in Apples | Reference |
|---|---|---|---|
| Technique | HILIC-ESI-MS/MS | UPLC-MS/MS | nih.govump.edu.my |
| Extraction Solvent | Acidified Methanol | 1% Acetic Acid in Methanol | nih.govump.edu.my |
| Mobile Phase | Not specified | 20 mM Ammonium Formate and Acetonitrile | ump.edu.my |
| Linear Range | Not specified | 5 - 300 µg/L | ump.edu.my |
| Limit of Quantitation (LOQ) | 0.01 µg/g | 5 µg/kg | nih.govump.edu.my |
| Limit of Detection (LOD) | 0.0010 - 0.0040 µg/g | 2 µg/kg | nih.govump.edu.my |
| Recovery Rate | 84% - 120% | 83% - 108% | nih.govump.edu.my |
Future Directions and Emerging Research Avenues in 4 Bromomethyl Morpholine Chemistry
Development of More Sustainable and Greener Synthetic Routes
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including morpholine (B109124) derivatives. Future research will likely focus on developing more environmentally benign and efficient methods for the preparation of 4-(bromomethyl)morpholine and related compounds.
A significant advancement in the green synthesis of the morpholine core involves a one or two-step, redox-neutral protocol that converts 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. organic-chemistry.org This method offers a more sustainable alternative to traditional multi-step procedures that often involve harsh reagents and generate significant waste. organic-chemistry.org The key to this methodology is the ability to achieve clean monoalkylation of the amine. organic-chemistry.org
Future research is anticipated to build upon these principles, exploring alternative, readily available, and less hazardous starting materials and reagents. The development of catalytic, atom-economical processes that minimize solvent use and energy consumption will be a key focus. For instance, the synthesis of N-formylmorpholine as a green solvent highlights the potential for morpholine derivatives to not only be synthesized sustainably but also to be used in environmentally friendly applications.
Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Morpholine Synthesis
| Feature | Traditional Methods | Greener/Emerging Methods |
| Starting Materials | Often require protection/deprotection steps | Readily available 1,2-amino alcohols |
| Reagents | Chloroacetyl chloride, strong reducing agents | Ethylene sulfate, potassium tert-butoxide |
| Reaction Type | Multi-step, not redox-neutral | One or two-step, redox-neutral |
| Byproducts | Significant salt and other waste products | Minimal byproducts |
| Overall Efficiency | Often lower yields and more complex purification | High yielding with simpler isolation |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The primary reactivity of this compound is centered around the electrophilic nature of the bromomethyl group, making it an excellent substrate for nucleophilic substitution reactions. This allows for the facile introduction of the morpholinomethyl moiety onto a variety of scaffolds. nih.gov Beyond this fundamental reactivity, future research is aimed at uncovering novel transformations and catalytic processes involving this versatile building block.
While direct catalytic transformations of the bromomethyl group are an area for future exploration, much of the current research focuses on novel catalytic methods to construct the morpholine ring itself. These advancements provide a platform for creating a diverse range of functionalized morpholines, which can then be converted to their bromomethylated analogues. For example, Lewis acid-catalyzed halonium generation has been employed for the synthesis of morpholines from alkenes in a process known as halo-etherification. nih.gov This method offers a practical route to functionalized morpholines with high regioselectivity. nih.gov
Furthermore, palladium-catalyzed carboamination reactions have been developed for the synthesis of C-substituted morpholines from ethanolamine (B43304) derivatives and aryl or alkenyl bromides. nih.gov These reactions proceed with high diastereoselectivity, affording complex morpholine structures that would be challenging to access through traditional methods. nih.gov The exploration of other transition metal-catalyzed cross-coupling reactions, such as those involving manganese, presents another avenue for the synthesis of novel morpholine derivatives. researchgate.net
The development of new organocatalysts for reactions such as the 1,4-addition of aldehydes to nitroolefins, which can feature morpholine-based catalysts, also contributes to the expanding toolkit for synthesizing complex chiral morpholines. frontiersin.orgnih.gov Although morpholine-based enamines are generally less reactive than their pyrrolidine (B122466) counterparts, research into highly efficient morpholine-based organocatalysts is ongoing. frontiersin.orgnih.gov
Application in the Synthesis of Structurally Diverse Chemical Libraries
The morpholine scaffold is a cornerstone in the design of chemical libraries for drug discovery due to its ability to improve the pharmacokinetic profile of bioactive molecules. e3s-conferences.org this compound is a key reagent in this endeavor, enabling the systematic introduction of the morpholinomethyl group to generate libraries of compounds with diverse functionalities.
The concept of systematic chemical diversity (SCD) guides the expansion of saturated drug-like scaffolds through variations in regiochemistry and stereochemistry. nih.gov This approach has been used to create collections of methyl-substituted morpholine acetic acid esters from enantiomerically pure amino acids and amino alcohols. nih.gov Such libraries provide a rich source of compounds for fragment-based screening and as building blocks for further medicinal chemistry efforts. nih.gov
The development of scalable routes to complex, three-dimensional scaffolds containing multiple morpholine rings, such as bis-morpholine spiroacetals, is another emerging area. researchgate.net These conformationally well-defined structures are valuable starting points for the assembly of compound screening libraries. researchgate.net The ability to sequentially functionalize the different amine functionalities within these scaffolds allows for the creation of a diverse array of compounds. researchgate.net The synthesis of morpholine-based heterocycles, including chalcone (B49325) derivatives, further exemplifies the utility of this scaffold in generating novel chemical entities with potential biological activity. nih.gov
Table 2: Examples of Morpholine-Containing Scaffolds for Chemical Libraries
| Scaffold Type | Synthetic Approach | Potential Applications |
| Substituted Morpholine Acetic Acid Esters | Systematic Chemical Diversity (SCD) from chiral amino acids/alcohols | Fragment-based screening, medicinal chemistry building blocks |
| Bis-morpholine Spiroacetals | Multi-step synthesis involving a 2-chloromethyl-substituted morpholine intermediate | 3D-rich scaffolds for drug discovery |
| Morpholinylchalcones | Condensation of morpholino-hydrazonopropanone derivatives with benzaldehydes | Synthesis of novel heterocycles with potential antitumor activity |
Advanced Methodologies for Stereochemical Control in Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of advanced methodologies for the stereoselective synthesis of morpholine derivatives is a critical area of research. A variety of approaches have been successfully employed to control the stereochemical outcome of reactions that form the morpholine ring.
One-pot procedures for the enantioselective synthesis of N-protected morpholines with chiral alkyl groups at the C2 position have been developed using organocatalysis. nih.gov This method avoids reliance on the chiral pool, allowing for the synthesis of either enantiomer by selecting the appropriate organocatalyst. nih.gov
Palladium-catalyzed carboamination reactions have also been shown to produce cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov The key to this stereocontrol lies in the syn-aminopalladation of a palladium(aryl)(amido) complex through a boat-like transition state. nih.gov
Furthermore, the synthesis of silicon analogues of known morpholine-containing antifungals, such as fenpropimorph, demonstrates the application of bioisosteric replacement as a strategy to create novel, stereochemically defined bioactive compounds. nih.gov The introduction of silicon in place of a carbon atom can lead to improved drug-like properties while maintaining the desired stereochemical configuration. nih.gov
Integration with Automated Synthesis and High-Throughput Screening Platforms
The integration of advanced synthetic methodologies with automated platforms and high-throughput screening (HTS) is revolutionizing the drug discovery process. Future research in this compound chemistry will increasingly focus on adapting synthetic routes for automation and developing morpholine-based libraries suitable for HTS.
A prime example of this integration is the development of a fully automated, fast-flow synthesizer for the production of antisense phosphorodiamidate morpholino oligomers (PMOs). researchgate.net This platform significantly reduces the time required for oligomer synthesis, enabling the rapid prototyping of potential PMO drug candidates. researchgate.net Such automated systems could be adapted for the synthesis of small molecule libraries derived from this compound, allowing for the rapid generation of diverse compounds for screening.
Flow chemistry, in general, offers a powerful tool for the synthesis of morpholine derivatives, providing advantages in terms of safety, scalability, and the ability to perform multi-step sequences in a continuous fashion. organic-chemistry.org The use of flow reactors can facilitate reactions that are difficult to control in batch, such as those involving hazardous reagents or intermediates. e3s-conferences.org
Once libraries of morpholine-containing compounds are synthesized, HTS platforms are employed to rapidly assess their biological activity. Modern HTS systems can screen millions of compounds in a very short time. ijpsdronline.com The development of bead-based libraries of synthetic, "self-readable" non-natural polymers, which can be screened at rates of millions of compounds per minute, represents the cutting edge of this technology. ijpsdronline.com Morpholine-based libraries can be designed to be compatible with such platforms, accelerating the identification of new drug leads.
Q & A
Q. Methodological Emphasis :
- Synthesis : Prioritize inert conditions and stoichiometric control.
- Analysis : Cross-validate with orthogonal techniques (NMR + MS).
- Advanced Work : Leverage catalysis and computational tools for enantioselectivity/stability challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
